Indacaterol Impurity B, identified by the Chemical Abstracts Service number 1207760-24-4, is a chemical compound associated with the pharmaceutical agent Indacaterol, which is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. This impurity is significant in pharmaceutical formulations due to its potential effects on drug efficacy and safety.
Indacaterol Impurity B falls under the category of pharmaceutical impurities, which are unintended substances that can affect the quality and safety of drug products. It is classified as a small organic molecule and is often analyzed for its impact on the pharmacological properties of the final drug product.
The synthesis of Indacaterol Impurity B typically involves several steps that include:
The synthesis methods can vary significantly based on the desired yield and purity. For instance, one method emphasizes avoiding high-energy conditions that lead to dimerization and regioisomer formation, achieving yields greater than 70% . The use of solvents such as ethyl acetate for precipitation has been noted to enhance purity levels significantly.
Indacaterol Impurity B can undergo various chemical reactions:
The reactivity of Indacaterol Impurity B is influenced by its functional groups, allowing it to participate in diverse organic reactions that may alter its structure and properties.
Indacaterol itself acts primarily on beta-2 adrenergic receptors in the lungs. The mechanism involves:
The pharmacokinetic profile indicates that Indacaterol has a long duration of action, making it suitable for once-daily dosing in chronic respiratory conditions.
Indacaterol Impurity B appears as a white solid under standard conditions. Its melting point and boiling point are critical for understanding its stability and storage requirements.
Key chemical properties include:
Relevant data regarding these properties are crucial for quality control during pharmaceutical manufacturing.
Indacaterol Impurity B serves primarily as an analytical standard in pharmaceutical research to assess impurity profiles in Indacaterol formulations. Its presence must be monitored closely due to potential impacts on drug efficacy and safety profiles, emphasizing the importance of stringent quality control measures in pharmaceutical production processes.
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1